molecular formula C4H8N2O2 B14396823 3-(Hydroxyamino)but-2-enamide CAS No. 88075-35-8

3-(Hydroxyamino)but-2-enamide

Cat. No.: B14396823
CAS No.: 88075-35-8
M. Wt: 116.12 g/mol
InChI Key: KHIZDSMOTLXOPX-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)but-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Another method involves the selective desaturation of amides using an iron-assisted regioselective oxidative desaturation process. This method provides an efficient approach to enamides and β-halogenated enamides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxoamides, while reduction can yield primary amines.

Scientific Research Applications

3-(Hydroxyamino)but-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)but-2-enamide involves its interaction with molecular targets through its amide and hydroxyamino groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)but-2-enamide: Similar in structure but lacks the hydroxy group, resulting in different reactivity and applications.

    3-(Hydroxyamino)pent-2-enamide: An analog with an extended carbon chain, which can affect its chemical properties and biological activity.

    3-(Hydroxyamino)but-2-enoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.

Uniqueness

3-(Hydroxyamino)but-2-enamide is unique due to its combination of an amide group and a hydroxyamino group conjugated to a carbon-carbon double bond. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

CAS No.

88075-35-8

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-(hydroxyamino)but-2-enamide

InChI

InChI=1S/C4H8N2O2/c1-3(6-8)2-4(5)7/h2,6,8H,1H3,(H2,5,7)

InChI Key

KHIZDSMOTLXOPX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N)NO

Origin of Product

United States

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